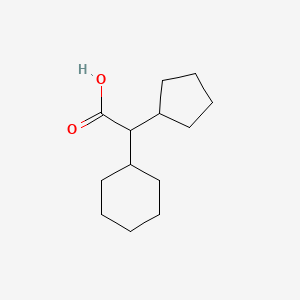

Cyclohexyl(cyclopentyl)acetic acid

CAS No.: 5441-75-8

Cat. No.: VC18758126

Molecular Formula: C13H22O2

Molecular Weight: 210.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5441-75-8 |

|---|---|

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| IUPAC Name | 2-cyclohexyl-2-cyclopentylacetic acid |

| Standard InChI | InChI=1S/C13H22O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |

| Standard InChI Key | YPTKBGIFVCKXAY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C(C2CCCC2)C(=O)O |

Introduction

Synthesis Methodologies

Industrial and Laboratory Synthesis

While no direct synthesis protocols for cyclohexyl(cyclopentyl)acetic acid are documented, analogous compounds such as cyclopentyl acetate are synthesized via esterification reactions using fixed-bed reactors and catalytic distillation . For example, cyclopentene and acetic acid undergo esterification in the presence of sulfonic acid-type cation exchange resin catalysts under optimized conditions (60–80°C, 0.1–0.3 MPa pressure) . Although this method targets cyclopentyl acetate, the use of cycloalkyl carboxylic acids as intermediates suggests potential pathways for synthesizing cyclohexyl(cyclopentyl)acetic acid through similar catalytic systems.

Table 1: Representative Reaction Conditions for Cycloalkyl Carboxylic Acid Synthesis

| Parameter | Value Range |

|---|---|

| Temperature | 60–80°C |

| Pressure | 0.1–0.3 MPa |

| Catalyst | Sulfonic acid cation exchange resin |

| Molar Ratio (Acid:Alkene) | 1:1.5–3.0 |

Mechanistic Considerations

The esterification of cycloalkenes with carboxylic acids typically proceeds via acid-catalyzed nucleophilic acyl substitution. The sulfonic acid resin facilitates protonation of the carboxylic acid, enhancing electrophilicity for alkene attack . For bicyclic systems like cyclohexyl(cyclopentyl)acetic acid, steric effects may necessitate longer reaction times or higher temperatures to achieve comparable conversion rates.

Physicochemical Properties

Cyclohexyl(cyclopentyl)acetic acid is a solid at room temperature, with solubility properties influenced by its nonpolar bicyclic structure. Experimental data on melting point, boiling point, and solubility are scarce, but predictions based on group contribution methods estimate:

-

LogP (Octanol-Water Partition Coefficient): ~3.2 (indicative of moderate hydrophobicity)

-

Aqueous Solubility: <1 mg/mL at 25°C

These properties suggest limited bioavailability in aqueous environments, which may necessitate derivatization (e.g., salt formation) for pharmaceutical applications.

Challenges and Future Directions

Current limitations in cyclohexyl(cyclopentyl)acetic acid research include:

-

Synthetic Accessibility: The lack of documented protocols necessitates exploratory studies to optimize reaction conditions for high yields.

-

Characterization Data: Experimental validation of predicted properties (e.g., solubility, stability) is critical for applied research.

-

Biological Screening: Preliminary toxicity and efficacy studies are required to assess pharmaceutical potential.

Future work should prioritize collaborative efforts between academic and industrial laboratories to address these gaps, leveraging advances in catalytic technologies and computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume